Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in medicinal chemistry. It is classified as an aromatic compound due to the presence of a pyrimidine ring and an aromatic amine. The compound's molecular formula is , with a molar mass of 257.29 g/mol, and it is recognized by the Chemical Abstracts Service number 1374509-41-7 .
The synthesis of methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate typically involves several synthetic routes, including:
The general procedure for synthesizing methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate involves dissolving starting materials in appropriate solvents, followed by heating or stirring under controlled conditions. The purity and identity of the synthesized compound are typically confirmed through techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .
The molecular structure of methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate features a pyrimidine ring substituted with a methyl group at position 4 and an amino group linked to a 3-methylphenyl group at position 2. The carboxylate moiety contributes to its chemical reactivity and solubility characteristics.
Key structural data include:
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
The reactions are typically conducted under controlled conditions (temperature, pressure, solvent choice) to optimize yield and selectivity. Characterization of products is performed using NMR spectroscopy, MS, and IR spectroscopy to confirm structural integrity and purity.
The mechanism of action for methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
In vitro studies have demonstrated that derivatives exhibit significant anti-inflammatory activity with half-maximal inhibitory concentration (IC50) values indicating their potency against COX enzymes .
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate typically appears as a solid at room temperature. Its melting point is indicative of its purity and crystalline nature.
Key chemical properties include:
Spectroscopic analyses reveal characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification during synthesis and characterization processes .
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate has several scientific applications:
The strategic regioselective functionalization of the pyrimidine core is paramount for constructing methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate. This compound features two distinct nitrogen-containing substituents at the C2 and C4 positions, achieved through sequential nucleophilic aromatic substitution (SNAr) reactions. The inherent electronic asymmetry in dichloropyrimidine precursors enables controlled displacement of chlorine atoms at specific ring positions. Computational studies using density functional theory (ωB97X-D/6-31G(d)) reveal that the C4 position in 2,4-dichloropyrimidines exhibits a higher LUMO coefficient (0.43 vs. 0.27 at C2) and lower activation energy barrier for nucleophilic attack, explaining the observed preference for initial substitution at this position [3] [5]. This electronic preference translates to a practical synthetic advantage: reaction of 2,4-dichloro-5-methylpyrimidine with sodium methoxide in methanol selectively yields methyl 4-chloro-2-methylpyrimidine-5-carboxylate.
The subsequent introduction of the 3-methylaniline moiety at C2 demonstrates the nuanced control achievable in pyrimidine functionalization. While C4 substitution occurs readily under mild conditions (0-25°C, polar aprotic solvents), C2 substitution requires more stringent activation due to diminished electrophilicity. This step typically employs elevated temperatures (80-110°C) and bases like triethylamine or DIPEA to facilitate amine addition and proton abstraction from the Meisenheimer complex [3]. Crucially, substituent effects dramatically influence regioselectivity. Electron-donating groups at C5 (e.g., methyl in this case) moderately enhance C4 reactivity, while C6 electron-donating substituents (e.g., methoxy, methylamino) can unexpectedly reverse selectivity toward C2, as confirmed by transition state calculations showing a 0.76-1.00 kcal/mol lower energy barrier for C2 attack in such systems [5]. This underscores the critical interplay between inherent ring electronics and substituent effects in achieving the desired regiochemical outcome for the target molecule.
Table 1: Regioselectivity Determinants in SNAr of Dichloropyrimidines
Position | LUMO Coefficient (Unsubstituted) | Effect of C5 Methyl Group | Activation Energy Difference (C4 vs C2 TS) | Preferred Conditions for Substitution |
---|---|---|---|---|
C4 | 0.43 | Slight increase in reactivity | 0.76-1.00 kcal/mol lower at C4 (C6-EDG reverses) | 0-25°C, polar aprotic solvents, base |
C2 | 0.27 | Minor electronic influence | Higher barrier without activation | 80-110°C, base catalyst (Et₃N, DIPEA) |
Efficient construction of the aminopyrimidine core leverages convergent approaches combining pyrimidine carboxylates with aryl amines. Methyl 4-methylpyrimidine-5-carboxylate serves as a key electrophilic building block, where the C2 chlorine provides an activation handle for nucleophilic displacement [9]. In a representative pathway, this ester reacts with 3-methylaniline under SNAr conditions to directly afford the target compound. Alternative routes employ masked synthons: methyl 4-aminopyrimidine-5-carboxylate (CAS 714975-53-8) offers an alternative entry point where the C4 amino group is pre-installed, allowing for selective C2 functionalization [4]. This intermediate is commercially accessible (Synquest Labs PN: 4H30-1-CK) and provides flexibility in synthetic design.
The carboxylate moiety plays a dual role: it acts as an electron-withdrawing group activating the ring toward SNAr while also serving as a masked carboxylic acid for downstream derivatization. The methyl ester's stability under SNAr conditions (unlike more labile ethyl or benzyl esters) is crucial, as it withstands the elevated temperatures and basic environments required for C2 amination [6] [9]. Multicomponent strategies benefit significantly from the orthogonal reactivity of the halide and ester functionalities. Sequential addition of nucleophiles—first an alkoxide at C4, followed by an aniline at C2—provides a modular assembly line for diversifying both positions. The 3-methyl substituent on the aniline ring is strategically chosen; its moderate electron-donating capacity enhances nucleophilicity without causing excessive steric hindrance during the addition-elimination mechanism at C2.
Table 2: Key Building Blocks for Multicomponent Assembly
Synthon | Role in Assembly | Commercial Source | Key Stability Features |
---|---|---|---|
Methyl 4-methylpyrimidine-5-carboxylate | C4-carboxylate precursor | Custom synthesis | Stable to SNAr conditions at C2 |
Methyl 4-aminopyrimidine-5-carboxylate | Pre-functionalized C4-amine synthon | Synquest Labs (4H30-1-CK) | Enables selective C2 displacement |
3-Methylaniline | Aryl amine component | Various suppliers | Balanced nucleophilicity/sterics |
While classical SNAr dominates the synthesis of methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate, transition metal-catalyzed C–N coupling offers complementary strategies, particularly for less nucleophilic amines or electronically deactivated pyrimidines. Palladium-catalyzed aminations employing Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP systems enable C–N bond formation under milder conditions than conventional SNAr, typically between 60-90°C in toluene or dioxane [5] [8]. These methods rely on the oxidative addition of Pd(0) into the C–Cl bond, with C2 chlorides in pyrimidines displaying superior reactivity over C4 chlorides due to better orbital overlap with the metal center—a reversal of SNAr selectivity governed by frontier molecular orbital interactions.
The catalytic cycle proceeds via formation of an arylpalladium(II) chloride complex, which undergoes ligand exchange with the amine (3-methylaniline) before reductive elimination yields the 2-aminopyrimidine. Crucially, the methyl ester at C5 exhibits excellent compatibility with these catalytic systems, showing no tendency toward transesterification or decarbonylation under optimized conditions [8]. Computational studies reveal that the energy difference between transition states for C2 versus C4 amination in catalytic systems can reach 2.3 kcal/mol in favor of C2, contrasting with the SNAr preference for C4 [5]. This dichotomy highlights the complementary nature of these approaches: SNAr exploits inherent electrophilicity differences, while metal catalysis leverages kinetic accessibility of oxidative addition and steric factors. For industrial-scale synthesis of the target compound, catalytic methods offer potential advantages in atom economy and reduced byproduct formation, though SNAr remains prevalent due to operational simplicity and cost-effectiveness for this particular scaffold.
Preserving the integrity of sensitive functional groups during pyrimidine elaboration necessitates strategic protecting group selection. The methyl ester (R-CO₂CH₃) serves as the optimal carboxylate protector throughout C–N bond formation steps due to its exceptional stability under both SNAr and Pd-catalyzed amination conditions [6] [9]. Unlike tert-butyl esters (acid-labile) or benzyl esters (hydrogenolysis-sensitive), the methyl group resists nucleophilic attack by amines below 100°C and remains inert toward palladium catalysts and phosphine ligands. This robustness was demonstrated in the synthesis of related pyrimidine carboxylates, where methyl esters remained intact during prolonged heating with aliphatic and aromatic amines in polar aprotic solvents [9].
For scenarios requiring protection of the aniline nitrogen in 3-methylaniline prior to pyrimidine coupling—such as when introducing electrophilic substituents on the pyrimidine ring—acetyl (Ac) or tert-butoxycarbonyl (Boc) groups provide effective masking. Acetylation employs acetic anhydride in pyridine at 20°C, while Boc protection uses di-tert-butyl dicarbonate with DMAP catalysis. Both groups withstand SNAr conditions and are readily cleaved: acetyl via hydrolysis in K₂CO₃/MeOH/H₂O, and Boc with TFA in dichloromethane [6]. The orthogonal stability profiles of methyl esters and aniline protectors enable sequential deprotection strategies. For instance, after assembly of the protected target compound methyl 4-methyl-2-[(N-acetyl-3-methylphenyl)amino]pyrimidine-5-carboxylate, the aniline can be unmasked without affecting the ester, facilitating subsequent acylation or sulfonylation at nitrogen. This protection hierarchy was validated in crystal structures of related compounds like methyl 4-{[4-(4-cyanobenzamido)phenyl]amino}benzofuro[2,3-d]pyrimidine-6-carboxylate, where the ester remained stable during HATU-mediated amide coupling on the aniline nitrogen [6].
Table 3: Protecting Group Strategies for Key Functional Moieties
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5
CAS No.: 194-03-6